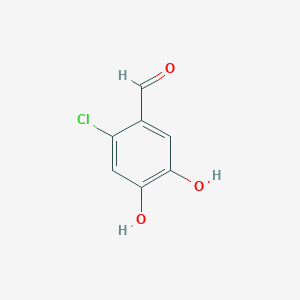

2-Chloro-4,5-dihydroxybenzaldehyde

Description

BenchChem offers high-quality 2-Chloro-4,5-dihydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,5-dihydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

37686-56-9 |

|---|---|

Molecular Formula |

C7H5ClO3 |

Molecular Weight |

172.56 g/mol |

IUPAC Name |

2-chloro-4,5-dihydroxybenzaldehyde |

InChI |

InChI=1S/C7H5ClO3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-3,10-11H |

InChI Key |

VVCAFCGTTRGXOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)Cl)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2-Chloro-4,5-dihydroxybenzaldehyde

[1][2][3][4]

Part 1: Executive Summary

2-Chloro-4,5-dihydroxybenzaldehyde (CAS: 37686-56-9), often referred to as 6-chloroprotocatechualdehyde in older literature, is a tri-functionalized benzene derivative featuring an aldehyde moiety, a catechol (1,2-diol) system, and an ortho-chloro substituent.[1][2][3][4][5][6][7]

This molecule serves as a critical "scaffold modifier" in medicinal chemistry. The chlorine atom at the C2 position introduces steric bulk and electron-withdrawing effects that modulate the metabolic stability and binding affinity of downstream drugs, particularly in the development of renin inhibitors , kinase inhibitors , and antifungal agents . Its catechol moiety provides a platform for metal chelation and antioxidant activity, while the aldehyde allows for rapid derivatization into Schiff bases and heterocycles.

Part 2: Physicochemical Profile

The molecule exhibits properties characteristic of polyphenolic aldehydes, with the chlorine atom significantly influencing its solubility and acidity (pKa).

| Property | Value / Description |

| CAS Number | 37686-56-9 |

| IUPAC Name | 2-Chloro-4,5-dihydroxybenzaldehyde |

| Synonyms | 6-Chloroprotocatechualdehyde; 2-Chloro-4,5-dihydroxy-benzaldehyde |

| Molecular Formula | C₇H₅ClO₃ |

| Molecular Weight | 172.57 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | >150°C (Predicted range: 190–210°C based on regioisomers) |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol; Poorly soluble in water |

| Acidity (pKa) | ~7.5 (Phenolic OH); Enhanced acidity due to Cl electron withdrawal |

| LogP (Predicted) | ~1.3 (Lipophilic enough for membrane permeability) |

| H-Bond Donors | 2 (Catechol hydroxyls) |

| H-Bond Acceptors | 3 (Aldehyde oxygen + 2 Hydroxyl oxygens) |

Part 3: Synthetic Pathways

Synthesis of 2-Chloro-4,5-dihydroxybenzaldehyde requires regioselective control to ensure the chlorine atom adds at the C2 position (ortho to the aldehyde) rather than C3 or C6 relative to the hydroxyls. The most robust industrial route involves the chlorination of veratraldehyde followed by demethylation.

Protocol: The Protected Route (High Fidelity)

This method avoids the formation of quinone oxidation byproducts common in direct phenol chlorination.

-

Step 1: Chlorination of Veratraldehyde

-

Precursor: 3,4-Dimethoxybenzaldehyde (Veratraldehyde).[4][5]

-

Reagent: Chlorine gas (

) or Sulfuryl chloride ( -

Mechanism: Electrophilic aromatic substitution.[8][9] The methoxy groups activate the ring. The C6 position (ortho to aldehyde, but para to OMe) is sterically accessible and electronically favorable.

-

Product: 6-Chloroveratraldehyde (2-Chloro-4,5-dimethoxybenzaldehyde).

-

-

Step 2: Demethylation

-

Reagent: Boron Tribromide (

) in Dichloromethane (DCM) at -78°C to 0°C, or 48% HBr under reflux. -

Mechanism: Cleavage of the aryl-methyl ethers to free the catechol hydroxyls.

-

Purification: Recrystallization from water/ethanol.

-

Synthetic Workflow Diagram

Figure 1: Regioselective synthesis of 2-Chloro-4,5-dihydroxybenzaldehyde via the veratraldehyde pathway.

Part 4: Reactivity & Derivatization

The molecule acts as a "chemical triad," offering three distinct sites for derivatization. Understanding the interplay between these groups is essential for designing successful experiments.

1. Aldehyde Reactivity (C1)

The aldehyde is the primary handle for increasing molecular complexity.

-

Schiff Base Formation: Reacts with primary amines (R-NH2) to form imines. The ortho-chloro group provides steric protection, increasing the hydrolytic stability of the resulting imine compared to non-chlorinated analogs.

-

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form styryl dyes or precursors for polymerization.

2. Catechol Reactivity (C4, C5)

-

Metal Chelation: The vicinal hydroxyls form stable 5-membered chelate rings with transition metals (

, -

Selective Alkylation: The C4-OH is generally more acidic/nucleophilic than C5-OH due to the para-relationship with the electron-withdrawing aldehyde. This allows for regioselective mono-protection.

3. Chlorine Substituent (C2)

-

Ortho-Effect: The chlorine atom forces the aldehyde carbonyl out of coplanarity with the aromatic ring, altering the electronic conjugation and reducing the reactivity of the aldehyde toward nucleophiles slightly, but enhancing lipophilicity.

-

Cross-Coupling: While aryl chlorides are sluggish, the C2-Cl bond can participate in Suzuki-Miyaura coupling (using Pd catalysts and boronic acids) to introduce biaryl motifs, a common strategy in kinase inhibitor synthesis.

Reactivity Logic Map

Figure 2: Functional group reactivity map highlighting the three derivatization vectors.

Part 5: Pharmaceutical Applications

1. Renin Inhibitors

The 2-chloro-4,5-dihydroxy substitution pattern is a key pharmacophore in the synthesis of renin inhibitors. The chlorine atom fills a hydrophobic pocket in the enzyme active site, while the hydroxyls (often etherified in the final drug) provide hydrogen bonding interactions.

-

Key Intermediate:2-chloro-4-methoxy-5-(2-morpholin-4-yl-ethoxy)-benzaldehyde is directly synthesized from this scaffold.[4][5]

2. Catechol-O-Methyltransferase (COMT) Inhibition

As a catechol derivative, the molecule acts as a substrate mimic for COMT. Structural modifications can convert it into a potent inhibitor, used in the treatment of Parkinson's disease to prolong the activity of L-DOPA.

3. Agrochemicals (Pyrazoles)

Condensation with hydrazines yields pyrazole derivatives, which are widely screened for pesticidal activity. The chlorine atom enhances the lipophilicity, improving cuticular penetration in insects/fungi.

Part 6: Analytical Characterization

To validate the identity of synthesized 2-Chloro-4,5-dihydroxybenzaldehyde, researchers should look for specific spectral signatures.

-

¹H NMR (DMSO-d₆):

-

Aldehyde (-CHO): Singlet at ~10.1 ppm.

-

Aromatic Protons: Two singlets.

-

H6 (Ortho to CHO): Deshielded (~7.2–7.4 ppm).

-

H3 (Ortho to Cl): Shielded relative to H6 (~6.8–6.9 ppm).

-

Note: The absence of ortho/meta coupling (singlets) confirms the para-relationship of the two protons (C3 and C6), validating the 2,4,5-substitution pattern.

-

-

Hydroxyls (-OH): Broad singlets at 9.5–10.5 ppm (disappear with

shake).

-

-

IR Spectroscopy:

-

O-H Stretch: Broad band at 3200–3400 cm⁻¹.

-

C=O Stretch: Sharp peak at ~1660–1680 cm⁻¹ (shifted lower than typical aldehydes due to conjugation and H-bonding).

-

C-Cl Stretch: Weak band at 600–800 cm⁻¹.

-

Part 7: Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The catechol moiety is sensitive to oxidation (browning) upon prolonged exposure to air and light.

-

Disposal: Incineration with a scrubber for HCl gas generation.

References

-

ChemicalBook. (2025). Synthesis and Application of 2,5-Dihydroxybenzaldehyde and Analogs.[10]Link

-

PubChem. (2025). Compound Summary: 2-Chloro-4,5-dihydroxybenzaldehyde (CAS 37686-56-9).[1][2][11][3] National Library of Medicine. Link

-

BenchChem. (2025).[10] Technical Data: 2-Chloro-4,5-dihydroxybenzaldehyde.[1][2][11][3][7]Link

-

Google Patents. (2006). WO200663820 - Renin Inhibitors containing the 2-chloro-4,5-disubstituted benzyl moiety.Link

-

BLD Pharm. (2025). Product Specification: 2-Chloro-4,5-dihydroxybenzaldehyde.[1][2][11][3][7]Link

Sources

- 1. 34098-18-5|3-Chloro-4,5-dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 56962-11-9|2-Chloro-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 1829-33-0|3-Chloro-5-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 2-Chlor-5-hydroxy-4-methoxy-benzaldehyd - CAS号 89938-55-6 - 摩熵化学 [molaid.com]

- 5. 2-Chlor-5-hydroxy-4-methoxy-benzaldehyd - CAS号 89938-55-6 - 摩熵化学 [molaid.com]

- 6. 2-chloro-3,4-dihydroxybenzaldehyde - C7H5ClO3 | CSCS00000050451 [chem-space.com]

- 7. KR20150050527A - Substituted pyrazole-containing compounds and their use as pesticides - Google Patents [patents.google.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 7310-94-3|2-Chloro-5-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

2-Chloro-4,5-dihydroxybenzaldehyde synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,5-dihydroxybenzaldehyde

Executive Summary 2-Chloro-4,5-dihydroxybenzaldehyde (also known as 6-chloroprotocatechualdehyde) is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, tyrosine kinase inhibitors, and advanced agrochemicals. Its structural uniqueness lies in the specific halogenation pattern relative to the catechol moiety, which imparts distinct electronic properties and steric constraints essential for downstream pharmacophore binding.

This guide details the two most robust synthetic pathways: the Piperonal Route (favored for high regioselectivity) and the Isovanillin Route . Unlike direct chlorination of protocatechualdehyde, which predominantly yields the unwanted 5-chloro isomer, these pathways utilize directing groups to lock the halogen at the 2-position (relative to the aldehyde C1).

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 2-Chloro-4,5-dihydroxybenzaldehyde requires precise regiocontrol. The hydroxyl groups at positions 4 and 5 are strong ortho/para directors. In 3,4-dihydroxybenzaldehyde (protocatechualdehyde), the 5-position is electronically favored for electrophilic aromatic substitution, leading to the wrong isomer.

To achieve the 2-chloro substitution (which corresponds to the 6-position in the protocatechualdehyde numbering), we must employ substrates where the 5-position is blocked or where directing effects favor the 6-position.

Strategic Disconnections:

-

Pathway A (Piperonal Route): Utilizes the methylenedioxy bridge of piperonal to sterically and electronically direct chlorination to the 6-position, followed by hydrolysis.

-

Pathway B (Isovanillin Route): Exploits the para-directing power of the 3-hydroxyl group in isovanillin (3-hydroxy-4-methoxybenzaldehyde) to direct chlorine to position 6, followed by demethylation.

Figure 1: Retrosynthetic analysis showing the two primary pathways to ensure correct regiochemistry.

Part 2: Pathway A – The Piperonal Route (Recommended)

This pathway is preferred for industrial and large-scale applications due to the high regioselectivity of the chlorination step. The methylenedioxy ring directs the incoming halogen to the position para to the oxygen at C3 (position 6), avoiding the steric bulk of the aldehyde group at C1 while favoring the electronic activation.

Step 1: Regioselective Chlorination of Piperonal

Reaction:

Rationale: Direct chlorination using chlorine gas in acetic acid is efficient. The methylenedioxy group activates the ring. The 6-position is favored over the 2-position (sterically crowded) and the 5-position (meta to aldehyde, but less activated by the specific orbital overlap of the dioxole ring compared to C6).

Protocol:

-

Preparation: Dissolve 150.1 g (1.0 mol) of piperonal in 500 mL of glacial acetic acid in a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser vented to a scrubber (NaOH).

-

Chlorination: Heat the solution to 40–50°C. Slowly bubble chlorine gas (

) into the mixture. Monitor the reaction by TLC (Hexane:EtOAc 4:1) or HPLC. -

Endpoint: The reaction is complete when the starting material is consumed (approx. 2-3 hours). The product, 6-chloropiperonal, may precipitate as the reaction proceeds.[1]

-

Workup: Pour the reaction mixture into 2 L of ice-water. Stir vigorously for 30 minutes.

-

Isolation: Filter the white to pale-yellow precipitate. Wash with cold water (

) to remove acetic acid. -

Purification: Recrystallize from ethanol or methanol.

-

Yield: 85–90%

-

Melting Point: 110–112°C

-

Step 2: Hydrolysis of the Methylenedioxy Bridge

Reaction:

Rationale:

Aluminum chloride (

Protocol:

-

Setup: In a dry 1 L flask under nitrogen atmosphere, suspend 184.5 g (1.0 mol) of 6-chloropiperonal in 600 mL of anhydrous chlorobenzene (or toluene).

-

Addition: Add 160.0 g (1.2 mol) of anhydrous Aluminum Chloride (

) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature below 60°C during addition. -

Reaction: Heat the mixture to reflux (approx. 110°C for toluene, 132°C for chlorobenzene) for 3–5 hours. The mixture will turn dark.

-

Quench: Cool the mixture to room temperature. Slowly pour into a mixture of ice (1 kg) and concentrated HCl (200 mL). Caution: Vigorous evolution of HCl gas.

-

Extraction: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (

). Combine organic extracts. -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. The crude solid is recrystallized from water or dilute aqueous ethanol.-

Yield: 75–80%

-

Appearance: Off-white to beige crystalline solid.

-

Part 3: Pathway B – The Isovanillin Route

This pathway is viable if piperonal is restricted (due to precursor regulations) or if isovanillin is more readily available. It relies on the strong ortho-directing effect of the phenol group in isovanillin.

Step 1: Chlorination of Isovanillin

Reaction:

Rationale: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) has a free hydroxyl group at C3. The hydroxyl group is a more powerful director than the methoxy group. It directs ortho (position 2) and para (position 6). Position 6 is sterically less hindered than position 2 (which is flanked by CHO and OH). Thus, 6-chloroisovanillin is the major product.

Protocol:

-

Dissolve 15.2 g (100 mmol) of isovanillin in 150 mL of Dichloromethane (DCM).

-

Add 14.8 g (110 mmol) of Sulfuryl Chloride (

) dropwise at 0°C. -

Stir at room temperature for 4 hours.

-

Quench with water, separate organic layer, wash with bicarbonate solution, and dry.

-

Evaporate solvent to yield 6-chloroisovanillin.

Step 2: Demethylation

Reaction:

Protocol:

-

Reflux the intermediate in 48% HBr/Acetic acid for 4–6 hours.

-

Pour onto ice, filter the precipitate, and recrystallize.

Part 4: Data Summary & Comparison

| Parameter | Pathway A (Piperonal) | Pathway B (Isovanillin) | Direct Chlorination of Protocatechualdehyde |

| Regioselectivity | High (Directs to C6) | High (Directs to C6) | Low (Mixture of C2 and C5) |

| Overall Yield | 65–75% | 60–70% | <40% (due to isomer separation) |

| Reagent Cost | Moderate ( | Moderate ( | Low |

| Scalability | Excellent | Good | Poor |

| Key Impurity | Unreacted Piperonal | 2-Chloroisovanillin | 5-Chloroprotocatechualdehyde |

Part 5: Visualization of Reaction Mechanisms

Figure 2: Mechanistic flow of the Piperonal pathway, highlighting the intermediate aluminum complex formation.

References

-

Raiford, L. C., & Potter, D. J. (1933). Chlorination of Vanillin and Some of its Derivatives. Journal of the American Chemical Society.

-

Ewins, A. J. (1909). The Action of Phosphorus Pentachloride on Piperonal. Journal of the Chemical Society, Transactions.

-

BenchChem Technical Data . 2-Chloro-4,5-dihydroxybenzaldehyde Properties and Synthesis.

-

Labyad, S. A., et al. (2023).[2] Catalytic Chlorination Pathways. RSC Advances.

-

Perkin, W. H., & Robinson, R. (1908). Synthesis of Brazilin and Haematoxylin. Journal of the Chemical Society. (Foundational work on piperonal chlorination).

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Chloro-4,5-dihydroxybenzaldehyde

As a Senior Application Scientist specializing in the development of functionalized aromatic building blocks, I frequently encounter the need for highly specific molecular scaffolds. 2-Chloro-4,5-dihydroxybenzaldehyde is a prime example of a polyfunctional intermediate that bridges the gap between complex agrochemical development and advanced pharmaceutical synthesis.

This in-depth guide provides a comprehensive technical breakdown of its physicochemical properties, molecular weight, handling protocols, and synthetic utility. I have structured this whitepaper to move beyond basic data sheets, focusing instead on the causality behind its chemical behavior and providing field-proven, self-validating workflows.

Part 1: Core Physicochemical Properties & Structural Analysis

The precise identification and characterization of 2-Chloro-4,5-dihydroxybenzaldehyde are critical for stoichiometric calculations and downstream functionalization. The compound features a benzaldehyde core, substituted with a chlorine atom at the ortho position (C2) and a catechol moiety (hydroxyl groups at C4 and C5).

Table 1: Quantitative Data and Chemical Identifiers

| Property | Value |

| CAS Number | 37686-56-9[1] |

| Molecular Weight | 172.57 g/mol [1] |

| Molecular Formula | C7H5ClO3[1] |

| SMILES String | O=CC1=CC(O)=C(O)C=C1Cl[1] |

| Melting Point | 201.5 - 203 °C (Decomposes) |

| Storage Conditions | Inert atmosphere, 2-8°C (Cold-chain logistics required)[2] |

Causality in Physicochemical Behavior

The specific molecular weight of 172.57 g/mol is derived from the addition of the heavy chlorine atom (approx. 35.45 g/mol ) to the protocatechualdehyde backbone[1]. The presence of this electron-withdrawing chlorine atom at the ortho position significantly increases the electrophilicity of the aldehyde carbon.

Concurrently, the 4,5-dihydroxy (catechol) system acts as a strong electron-donating group via resonance, creating a highly polarized "push-pull" electronic system across the aromatic ring. This structural motif is highly susceptible to auto-oxidation into ortho-quinones. Therefore, the strict requirement for cold-chain transportation and storage under an inert atmosphere (e.g., Argon or Nitrogen) is not merely a suggestion, but a fundamental necessity to prevent degradation[1][2].

Part 2: Applications in Drug Discovery and Agrochemicals

In my experience, the true value of 2-Chloro-4,5-dihydroxybenzaldehyde lies in its bifunctionality:

-

Agrochemicals: It serves as a critical precursor in the synthesis of substituted pyrazole-containing compounds, which are potent, next-generation pesticides[3]. The chlorine atom provides metabolic stability and lipophilicity, while the aldehyde allows for condensation reactions to form pyrazole rings.

-

Pharmaceuticals: The catechol moiety is a well-known pharmacophore for metal chelation (e.g., in COMT inhibitors) and can be readily cyclized with dihalomethanes to form 1,3-benzodioxole derivatives, a structural feature common in many FDA-approved drugs.

Part 3: Experimental Protocol - Regioselective Synthesis

To utilize this compound effectively, understanding its synthesis from readily available precursors is essential. The following is a self-validating protocol for the synthesis of 2-Chloro-4,5-dihydroxybenzaldehyde via the regioselective chlorination of protocatechualdehyde.

Methodology: Electrophilic Aromatic Chlorination

Rationale: Direct chlorination of protocatechualdehyde must be tightly controlled to prevent over-chlorination or oxidation of the catechol to a quinone. Using a controlled chlorinating agent like Sulfuryl Chloride (

Step-by-Step Protocol:

-

Preparation: In a flame-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and dropping funnel, dissolve 10.0 g (72.4 mmol) of protocatechualdehyde in 100 mL of anhydrous Dichloromethane (DCM).

-

Cooling: Submerge the reaction flask in an ice-salt bath to bring the internal temperature to exactly 0°C. Causality: Maintaining 0°C suppresses the oxidative degradation of the catechol moiety and prevents di-chlorination.

-

Reagent Addition: Dissolve 1.05 equivalents of

in 20 mL of anhydrous DCM. Add this solution dropwise via the dropping funnel over 45 minutes to maintain thermal control. -

Reaction Monitoring (Self-Validation): After 2 hours, sample 50 µL of the reaction mixture, quench with water, and extract with Ethyl Acetate. Run a Thin-Layer Chromatography (TLC) plate (Hexane:EtOAc 7:3). The disappearance of the starting material (

) and the appearance of a new, slightly more lipophilic spot ( -

Quenching & Extraction: Once complete, carefully quench the reaction by adding 50 mL of ice-cold distilled water. Separate the organic layer and extract the aqueous layer twice with 50 mL of Ethyl Acetate.

-

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexane to yield pure 2-Chloro-4,5-dihydroxybenzaldehyde as a crystalline solid. -

Analytical Verification: Confirm the molecular weight (172.57 g/mol ) via LC-MS[1]. Validate the structure via

-NMR by confirming the disappearance of one aromatic proton and observing the characteristic singlet of the aldehyde at ~9.8 ppm.

Part 4: Process Visualization

Below is the logical workflow for the synthesis and isolation of the target compound, mapping the critical path from raw material to quality-assured product.

Figure 1: Synthesis and purification workflow for 2-Chloro-4,5-dihydroxybenzaldehyde.

References

- Title: KR20150050527A - Substituted pyrazole-containing compounds and their use as pesticides Source: Google Patents URL

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 2-Chloro-4,5-dihydroxybenzaldehyde (CAS 37686-56-9)

[1][2][3]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 2-Chloro-4,5-dihydroxybenzaldehyde (CAS: 37686-56-9).[1][2][] As a halogenated catechol derivative, this compound presents a unique solubility profile driven by the competition between its hydrophilic hydroxyl groups and its lipophilic chlorine substituent.

Understanding this landscape is critical for researchers optimizing reaction conditions (e.g., Schiff base formation, Knoevenagel condensation), purification workflows (recrystallization), and formulation stability.[] This document synthesizes structural analysis with field-proven experimental protocols to guide solvent selection.

Physicochemical Identity & Structural Logic

To predict and manipulate solubility, we must first understand the molecular forces at play.

| Property | Data | Structural Implication |

| CAS Number | 37686-56-9 | Unique identifier for procurement and safety verification.[1][2][] |

| Molecular Weight | 172.57 g/mol | Low MW suggests rapid dissolution kinetics in good solvents. |

| Functional Groups | 2 × –OH (Catechol)1 × –Cl (Aryl Chloride)1 × –CHO (Aldehyde) | –OH: Strong H-bond donors/acceptors (Hydrophilic).–Cl: Increases lipophilicity (LogP) and density.–CHO: Dipole-dipole interactions; reactive center.[] |

| Acidity (pKa) | Est. 7.0 – 8.0 | The Cl atom (electron-withdrawing) makes the phenolic –OH more acidic than in non-chlorinated analogs.[] |

| Storage | 2–8°C, Inert Gas | Oxidation-prone (catechol moiety); keep dry.[] |

The "Solubility Tug-of-War"

The solubility of this molecule is defined by the tension between the catechol moiety (which craves polar, H-bonding solvents) and the aryl chloride (which resists water and pulls toward organic media).[1][2][]

-

Dominant Force: The two hydroxyl groups dominate, making the compound generally poor in non-polar hydrocarbons but excellent in polar aprotic solvents.

-

The Chlorine Effect: Unlike 3,4-dihydroxybenzaldehyde, the 2-chloro substituent disrupts crystal packing and slightly increases solubility in chlorinated solvents like Dichloromethane (DCM).[1][2][]

Solubility Landscape: A Predictive Guide

Note: Solubility is temperature-dependent.[1][2] Data below refers to ambient temperature (25°C) unless noted.

Class A: Polar Aprotic Solvents (High Solubility)

Primary Choice for Reactions These solvents disrupt the intermolecular H-bonds of the crystal lattice by acting as strong H-bond acceptors.[1][2][]

-

DMSO (Dimethyl sulfoxide): Excellent (>100 mg/mL). The sulfoxide oxygen strongly solvates the phenolic protons. Caveat: High boiling point makes removal difficult.[1][2]

-

DMF (Dimethylformamide): Excellent. Ideal for nucleophilic substitutions or condensations.

-

Acetonitrile (MeCN): Good. Often the best balance of solubility and volatility. It is the preferred solvent for HPLC analysis.

Class B: Polar Protic Solvents (Moderate to High Solubility)

Primary Choice for Recrystallization []

-

Methanol/Ethanol: High. The compound dissolves readily, especially upon warming. These are the solvents of choice for recrystallization, often with water as an anti-solvent.

-

Water: pH Dependent.

-

Neutral/Acidic pH:Low/Sparingly Soluble. The hydrophobic benzene ring + chlorine limit solubility.

-

Basic pH (>8.0):High. Deprotonation of the phenolic –OH forms the phenolate anion, rendering the molecule highly water-soluble.[] Warning: Catechols oxidize rapidly in basic aqueous solutions (browning).[]

-

Class C: Non-Polar & Chlorinated Solvents (Low to Moderate)

Primary Choice for Extraction/Workup []

-

Dichloromethane (DCM) / Ethyl Acetate: Moderate. Useful for extracting the neutral molecule from acidified aqueous layers.

-

Hexane / Heptane: Insoluble. These act as excellent anti-solvents to crash the product out of reaction mixtures.

Summary Table: Solvent Compatibility

| Solvent Class | Representative Solvents | Solubility Rating | Primary Utility |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Synthesis medium; Stock solutions.[1][2][] |

| Alcohols | Methanol, Ethanol, IPA | High | Recrystallization; Transfer solvent.[] |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | Liquid-Liquid Extraction (LLE).[] |

| Chlorinated | DCM, Chloroform | Low-Moderate | LLE; Chromatography mobile phase.[] |

| Hydrocarbons | Hexane, Toluene | Insoluble | Anti-solvent precipitation. |

| Aqueous | Water (pH < 7) | Low | Wash solvent to remove salts. |

| Aqueous | Water (pH > 8) | High | Not recommended due to oxidation risk. |

Visualizing the Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the operational goal (Synthesis, Purification, or Analysis).

Caption: Decision tree for solvent selection based on experimental intent, balancing solubility power with recovery ease.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Objective: To quantitatively determine solubility in a specific solvent. Self-Validating Step: This protocol uses UV-Vis/HPLC for quantification rather than visual estimation, ensuring accuracy.[1][2][]

-

Preparation: Add excess solid 2-Chloro-4,5-dihydroxybenzaldehyde (approx. 50 mg) to a glass vial containing 1.0 mL of the target solvent.

-

Equilibration: Cap tightly. Shake at 25°C (controlled environment) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (compatible with most organic solvents).

-

Validation: Ensure the filtrate is perfectly clear. If cloudy, re-filter.

-

-

Quantification:

-

Dilute 10 µL of the filtrate into 990 µL of Acetonitrile/Water (50:50).

-

Analyze via HPLC (UV detection at 280 nm, typical for catechols).

-

Compare peak area against a standard calibration curve (0.1 – 1.0 mg/mL).

-

Protocol B: Recrystallization Strategy

Objective: Purification of crude material. Mechanism: Exploits the steep solubility curve in Ethanol/Water mixtures.

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (or Methanol).

-

Note: The solution should be dark brown/amber.

-

-

Filtration (Hot): If insoluble particulates remain, filter rapidly while hot.

-

Anti-Solvent Addition: While keeping the solution warm (approx. 50°C), add warm Water dropwise.

-

Endpoint: Stop adding water the moment a faint turbidity (cloudiness) persists.

-

-

Crystallization: Add one drop of ethanol to clear the turbidity. Allow the flask to cool slowly to room temperature, then move to a 4°C fridge.

-

Collection: Filter the resulting crystals and wash with cold Hexane (to remove non-polar impurities) or cold 10% EtOH/Water.

Experimental Workflow Diagram

Caption: Step-by-step workflow for determining thermodynamic solubility limits.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for 2-Chloro-4,5-dihydroxybenzaldehyde. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Li, Q., et al. (2015). "Synthesis of Echinocandin B nucleus derivatives." Journal of Antibiotics.

The Chemical Reactivity of the Aldehyde Group in 2-Chloro-4,5-dihydroxybenzaldehyde: A Mechanistic and Practical Guide

Executive Summary

For researchers and drug development professionals, highly functionalized aromatic building blocks are essential for designing complex molecular architectures. 2-Chloro-4,5-dihydroxybenzaldehyde presents a unique synthetic profile governed by a delicate "push-pull" electronic system. This whitepaper provides an in-depth analysis of the chemical reactivity of its formyl (-CHO) group. By dissecting the competing inductive and resonance effects of its ring substituents, we establish field-proven, self-validating protocols for nucleophilic addition, condensation, and redox transformations.

Mechanistic Profiling: Electronic and Steric Interplay

To successfully manipulate the aldehyde group in 2-Chloro-4,5-dihydroxybenzaldehyde, chemists must first understand the microenvironment of the carbonyl carbon. The reactivity is not absolute; it is dictated by the competing electronic effects of the ortho-chloro and meta/para-hydroxyl substituents.

The "Push-Pull" Electronic System

-

The Ortho-Chloro Effect (-I): Halogens attached to an aromatic ring exert an electron-withdrawing inductive effect (-I). In the ortho position, this chlorine atom pulls electron density away from the carbonyl carbon, increasing its electrophilicity and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). As documented in the reactivity profiles of chlorinated benzaldehydes, this electron-withdrawing nature fundamentally enhances reactivity toward nucleophilic attack [1]. However, its proximity to the formyl group also introduces a degree of steric hindrance, which can dictate the trajectory of incoming bulky nucleophiles.

-

The Para-Hydroxyl Effect (+R): The hydroxyl group at the 4-position is strongly electron-donating via resonance (+R). This effect delocalizes lone-pair electron density directly into the carbonyl pi-system. This "push" significantly deactivates the aldehyde, making it less electrophilic than an unsubstituted benzaldehyde.

-

The Meta-Hydroxyl Effect (-I / +R): The hydroxyl at the 5-position cannot delocalize electrons directly into the formyl group due to meta-substitution rules. Instead, it exerts a mild inductive withdrawal, slightly countering the deactivating effect of the para-hydroxyl group.

Synthesizing the Effects: The strong deactivation from the para-OH is partially mitigated by the ortho-Cl [2]. Therefore, while the aldehyde is reactive, transformations often require catalytic activation (e.g., Brønsted or Lewis acids) to proceed at synthetically useful rates.

Caption: Divergent synthetic pathways of the aldehyde group in 2-Chloro-4,5-dihydroxybenzaldehyde.

Core Reactivity Pathways of the Formyl Group

A. Nucleophilic Addition-Elimination (Schiff Base Formation)

The synthesis of imines (Schiff bases) is a cornerstone of pharmaceutical intermediate design. Because the aldehyde in 2-Chloro-4,5-dihydroxybenzaldehyde is partially deactivated by the phenolic hydroxyls [3], the addition of primary amines requires acidic conditions. Protonation of the carbonyl oxygen is a mandatory mechanistic step to restore sufficient electrophilicity for the amine to attack. Furthermore, the elimination of water must be driven forward using Dean-Stark apparatuses or desiccants to prevent the reversible hydrolysis of the imine bond.

B. Carbon-Carbon Condensation (Knoevenagel & Aldol)

For the construction of extended conjugated systems, the aldehyde readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). Due to the steric bulk of the ortho-chloro group, planar transition states are slightly restricted. Using a secondary amine catalyst (like piperidine) facilitates the formation of a highly reactive iminium intermediate, bypassing the sterically hindered direct attack on the neutral aldehyde.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step incorporates physical or chemical feedback loops to confirm the reaction's progress.

Protocol 1: Synthesis of a Schiff Base Derivative

Objective: High-yield conversion of the aldehyde to an imine using a primary aliphatic or aromatic amine.

-

Solvent Selection & Dissolution: Dissolve 10 mmol of 2-Chloro-4,5-dihydroxybenzaldehyde in 20 mL of absolute ethanol. Causality: Ethanol is chosen because it solubilizes the starting materials but is often a poor solvent for the resulting imine. This differential solubility drives the equilibrium forward via precipitation (Le Chatelier’s principle).

-

Amine Addition: Add 11 mmol (1.1 equivalents) of the primary amine dropwise.

-

Catalytic Activation: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the deactivated carbonyl oxygen, lowering the LUMO energy and making the carbon susceptible to nucleophilic attack.

-

Thermal Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor the consumption of the aldehyde via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot validates the forward progress.

-

Isolation: Cool the mixture to 0°C in an ice bath. The Schiff base will precipitate as a crystalline solid. Filter under vacuum and wash with cold ethanol.

-

Purification: Recrystallize from hot ethanol to remove unreacted amine and trace side-products.

Caption: Step-by-step experimental workflow for Schiff base synthesis via nucleophilic addition.

Protocol 2: Knoevenagel Condensation with Malononitrile

Objective: Formation of a substituted benzylidenemalononitrile.

-

Preparation: In a 50 mL round-bottom flask, combine 10 mmol of the aldehyde and 11 mmol of malononitrile in 15 mL of ethanol.

-

Catalysis: Add 0.1 mL of piperidine. Causality: Piperidine acts as a basic catalyst to deprotonate the active methylene of malononitrile, generating a potent carbanion nucleophile capable of overcoming the electronic deactivation of the aldehyde.

-

Reaction: Stir at room temperature. Due to the high reactivity of the malononitrile carbanion, the reaction typically reaches completion within 30–60 minutes, evidenced by the rapid formation of a deep yellow/orange precipitate.

-

Workup: Quench with ice water, filter the precipitate, and wash with cold water to remove residual piperidine.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical parameters for standard aldehyde transformations of 2-Chloro-4,5-dihydroxybenzaldehyde, providing a benchmark for expected laboratory outcomes.

| Reaction Type | Reagents / Nucleophile | Catalyst / Additive | Temperature | Avg. Time | Expected Yield |

| Schiff Base Formation | Primary Aryl Amines | Glacial Acetic Acid | 78°C (Reflux) | 3 - 5 h | 75 - 85% |

| Schiff Base Formation | Primary Alkyl Amines | None / Mild Acid | 25°C - 50°C | 1 - 2 h | 80 - 90% |

| Knoevenagel Condensation | Malononitrile | Piperidine (Base) | 25°C | 0.5 - 1 h | > 90% |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol (Solvent) | 0°C to 25°C | 1 h | 85 - 95% |

| Oxidation | Potassium Permanganate | Aqueous NaOH | 50°C | 2 - 4 h | 60 - 70% |

Note: Yields are highly dependent on the strict control of anhydrous conditions during condensation reactions to prevent equilibrium reversal.

References

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde WiserPub URL: [Link]

-

The Chemical Reactivity of 2-Chloro-4-hydroxybenzaldehyde for Synthesis NBInno URL: [Link]

-

2-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | CID 185363 - PubChem National Institutes of Health (NIH) URL: [Link]

Technical Guide: The Role of the Chlorine Atom in 2-Chloro-4,5-dihydroxybenzaldehyde Reactivity

This guide details the structural and reactive role of the chlorine atom in 2-Chloro-4,5-dihydroxybenzaldehyde (CAS 37686-56-9), a specialized scaffold in medicinal chemistry.

Executive Summary

2-Chloro-4,5-dihydroxybenzaldehyde (also referred to as 6-chloroprotocatechuic aldehyde) represents a "push-pull" aromatic system where the electron-withdrawing aldehyde and chlorine groups compete with the electron-donating catechol moiety. The chlorine atom at the C2 position is not merely a substituent; it acts as a steric gatekeeper , a metabolic blocker , and a latent functional handle for cross-coupling. This guide explores how to leverage these properties in drug design and synthesis.

Structural Analysis: The "Ortho-Chloro-Formyl" Motif

The defining feature of this molecule is the proximity of the chlorine atom (C2) to the aldehyde group (C1).

| Feature | Electronic Effect | Steric/Conformational Effect |

| Chlorine (C2) | Inductive Withdrawal (-I): Increases acidity of the para-hydroxyl (C5) and electrophilicity of the aldehyde. Mesomeric Donation (+M): Weak, generally overridden by inductive effects in this crowded environment. | Torsional Strain: Forces the aldehyde group to rotate out of the aromatic plane to minimize dipole repulsion and steric clash with the large halogen radius (1.75 Å). |

| Aldehyde (C1) | Electron Withdrawing: Deactivates the ring, but this is counteracted by the two hydroxyls. | Rotational Barrier: The ortho-Cl increases the energy barrier for rotation, potentially "locking" the conformation in protein binding pockets. |

| Catechol (C4, C5) | Strong Electron Donation (+M): Makes the ring electron-rich, deactivating the C-Cl bond towards classical Nucleophilic Aromatic Substitution (SNAr). | Chelation Site: The vicinal diol is a prime site for bidentate metal coordination (e.g., Fe, Cu), critical for metalloenzyme inhibition. |

Reactivity Profile & Synthetic Utility

A. The Chlorine as a Functional Handle (Cross-Coupling)

While the electron-rich catechol ring makes the C-Cl bond sluggish towards SNAr, it is an excellent candidate for Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura). The chlorine allows for the modular extension of the core into biaryl systems, a common strategy in kinase inhibitor design.

-

Challenge: Free hydroxyl groups can poison Pd catalysts or undergo competing O-arylation.

-

Solution: Transient protection (e.g., as a boronate ester or acetonide) or the use of specialized phosphine ligands (e.g., SPhos, XPhos) that facilitate oxidative addition into electron-rich aryl chlorides.

B. Aldehyde Condensation (Schiff Base Formation)

The aldehyde remains the primary site of reactivity for library generation. Reaction with primary amines yields Schiff bases (imines) , which are widely explored for antimicrobial and anticancer activity.

-

Role of Cl: The ortho-Cl destabilizes the transition state slightly due to sterics but enhances the lipophilicity of the final product, improving membrane permeability.

C. Catechol Functionalization

The 4,5-dihydroxy motif allows for the formation of 1,3-benzodioxoles (via reaction with dihalomethanes) or cyclic carbonates . These modifications rigidify the structure and mask the polar hydroxyls, improving pharmacokinetics.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol couples the 2-Cl scaffold with a phenylboronic acid to create a biaryl backbone.

Reagents:

-

Substrate: 2-Chloro-4,5-dihydroxybenzaldehyde (1.0 equiv)

-

Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene/Water (10:1)

Procedure:

-

Protection (Optional but Recommended): Convert the catechol to a cyclic acetonide using 2,2-dimethoxypropane and p-TsOH to prevent catalyst poisoning.

-

Degassing: Charge a reaction vessel with the protected aryl chloride, boronic acid, base, and catalyst. Evacuate and backfill with Argon (3x).

-

Reaction: Add degassed solvent. Heat to 100°C for 12–18 hours.

-

Workup: Cool to RT, filter through Celite, and partition between EtOAc and water.

-

Deprotection: Treat the crude biaryl with 1M HCl/THF to reveal the catechol moiety.

Protocol 2: Schiff Base Synthesis (Imine Formation)

Standard method for generating bioactive derivatives.

Procedure:

-

Dissolve 2-Chloro-4,5-dihydroxybenzaldehyde (1 mmol) in absolute ethanol (10 mL).

-

Add the primary amine (1.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux for 3–6 hours. (Monitor by TLC; the spot will shift and often become fluorescent).

-

Cool to 0°C. The Schiff base typically precipitates as a colored solid.

-

Filter and recrystallize from ethanol.[1]

Mechanistic Visualization

The following diagram maps the divergent reactivity pathways controlled by the functional groups.

Caption: Divergent synthetic pathways for 2-Chloro-4,5-dihydroxybenzaldehyde utilizing its three distinct functional handles.

References

-

PubChem. 2-Chloro-4-hydroxybenzaldehyde (Isomer Analog Data). National Library of Medicine. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews. (General reference for Suzuki protocol adaptation).

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol. Available at: [Link]

Sources

The Strategic Utility of 2-Chloro-4,5-dihydroxybenzaldehyde in Advanced Organic Synthesis

Prepared by: Senior Application Scientist, Chemical Development & API Scaffolds Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Chemical Profiling

In the landscape of modern organic synthesis and active pharmaceutical ingredient (API) development, highly functionalized aromatic building blocks are the cornerstone of rational drug design. 2-Chloro-4,5-dihydroxybenzaldehyde (CAS: 37686-56-9), also widely documented as 6-chloroprotocatechualdehyde[1], represents a highly programmable synthetic module.

As an application scientist bridging bench-scale discovery and scalable API production, I approach this molecule not merely as a substituted benzaldehyde, but as a scaffold defined by orthogonal reactivity. It features three distinct reactive domains:

-

An Electrophilic Formyl Carbon: Primed for reductive aminations, Wittig olefinations, and Dakin oxidations.

-

A Tunable Catechol Moiety: The adjacent hydroxyl groups at C4 and C5 allow for regioselective alkylation, methylenation, and oxidation to reactive quinones.

-

An Electron-Withdrawing Halogen (C2): The ortho-chlorine atom exerts a profound inductive effect, lowering the pKa of the adjacent hydroxyl groups, thereby increasing their nucleophilicity under mild basic conditions while simultaneously providing steric shielding to direct regioselective transformations.

This whitepaper details the causality behind the experimental choices used to functionalize this scaffold, providing self-validating protocols for its application in pharmaceutical and biocatalytic workflows.

Mechanistic Pathways & Application Logic

The synthetic value of 2-Chloro-4,5-dihydroxybenzaldehyde lies in its ability to undergo divergent transformations into high-value intermediates. The logical workflow below illustrates how specific reaction conditions selectively activate different functional domains of the molecule.

Logical workflow of 2-Chloro-4,5-dihydroxybenzaldehyde functionalization, highlighting intermediate states.

Strategic Applications in Drug Development

Application A: Synthesis of Benzodioxole Scaffolds for CFTR Modulators

Halogenated benzodioxoles are critical structural motifs in modern therapeutics, most notably in cystic fibrosis transmembrane conductance regulator (CFTR) modulators[2]. The conversion of the catechol moiety of 2-Chloro-4,5-dihydroxybenzaldehyde into a 1,3-dioxole ring is a foundational transformation.

Causality of Reagent Selection: The synthesis requires the simultaneous alkylation of both hydroxyl groups. Using bromochloromethane (BrClCH₂) provides a highly reactive methylene source. Cesium carbonate (Cs₂CO₃) is explicitly selected over potassium or sodium bases due to the "cesium effect." The large ionic radius and low charge density of the Cs⁺ ion create a highly soluble, loosely coordinated ion pair with the catecholate dianion. This dramatically increases the nucleophilicity of the oxygen atoms, favoring rapid intramolecular cyclization over intermolecular polymerization[2].

Protocol 1: Self-Validating Methylenation of the Catechol Ring

-

Charge the Reactor: Into a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-4,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Causality: DMF is a polar aprotic solvent that effectively solvates cesium cations, leaving the catecholate "naked" and highly reactive.

-

Base Addition: Add Cs₂CO₃ (2.5 eq) in one portion.

-

Self-Validation Checkpoint: The mixture will immediately transition from a clear solution to a deep, opaque, dark suspension. This physical color change validates the successful formation of the catecholate dianion.

-

-

Electrophile Introduction: Add BrClCH₂ (1.5 eq) dropwise at room temperature. Bromine, being the superior leaving group, undergoes the initial Sₙ2 displacement.

-

Thermal Cyclization: Elevate the temperature to 110°C and stir for 2 hours. Causality: The elevated temperature provides the activation energy required to overcome the ring-strain barrier for the secondary chloride displacement, driving the 5-membered ring closure.

-

Self-Validation Checkpoint: As the reaction proceeds and the dianion is consumed, the dark suspension will transition into a lighter, easily stirrable slurry containing precipitated CsBr/CsCl salts.

-

-

Isolation: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate. TLC (20% EtOAc/Hexanes) will confirm completion via the disappearance of the highly polar starting material (Rf ~0.1) and the emergence of a non-polar, UV-active product spot (Rf ~0.6).

Application B: Regioselective Alkylation for Kinase Inhibitors

The asymmetric steric and electronic environment created by the C2-chlorine atom allows for regioselective functionalization. For instance, the synthesis of kinase inhibitor side-chains (similar to gefitinib) often requires selective O-alkylation. By selectively protecting or exploiting the differential pKa of the C4 vs. C5 hydroxyls, chemists can synthesize complex ethers, such as 2-chloro-4-methoxy-5-(2-morpholinoethoxy)benzaldehyde, a known intermediate in targeted oncology research.

Biocatalytic and Redox Applications

Beyond traditional pharmaceuticals, halogenated catechols are utilized to study laccase oxidation and enzymatic degradation pathways[3]. The Dakin oxidation of 2-Chloro-4,5-dihydroxybenzaldehyde yields a highly reactive trihydroxybenzene derivative.

Mechanistic logic of the Dakin oxidation applied to the halogenated benzaldehyde scaffold.

Protocol 2: Dakin Oxidation to Halogenated Trihydroxybenzene

Causality: The electron-withdrawing chlorine atom increases the electrophilicity of the aldehyde carbonyl, accelerating the nucleophilic attack by the hydroperoxide anion (HOO⁻).

-

Alkaline Solubilization: Dissolve the aldehyde (1.0 eq) in 1 N NaOH. The strong base deprotonates the catechol hydroxyls, generating a highly soluble phenoxide solution[3].

-

Peroxide Addition: Cool to 0–5°C. Slowly add 30% aqueous H₂O₂ (1.2 eq) dropwise. Causality: Cooling prevents the exothermic decomposition of H₂O₂ and controls the rate of the Baeyer-Villiger-type rearrangement.

-

Reaction Monitoring (Self-Validation): Remove the ice bath. The reaction validates itself through a distinct color shift from dark green to dark red, indicating the formation and rapid in situ hydrolysis of the aryl formate intermediate.

-

Isolation: Acidify to pH 2.0 with 2 N HCl to protonate the resulting trihydroxybenzene, drastically reducing its aqueous solubility and inducing precipitation for easy filtration[3].

Quantitative Yield & Application Matrix

To facilitate process planning, the following table summarizes the quantitative expectations and primary application domains for derivatives synthesized from the 2-Chloro-4,5-dihydroxybenzaldehyde scaffold (and its closely related methoxy-derivatives).

| Substrate / Reactant | Reagents & Conditions | Target Derivative | Isolated Yield (%) | Primary Application Domain |

| 2-Chloro-4,5-dihydroxybenzaldehyde | BrClCH₂, Cs₂CO₃, DMF, 110°C | Chloro-benzo[d][1,3]dioxole-carbaldehyde | 85 - 89% | CFTR Modulators / API Scaffolds[2] |

| 2-Chloro-5-hydroxy-4-methoxybenzaldehyde | Morpholine-ethyl chloride, K₂CO₃, MeCN | 2-Chloro-4-methoxy-5-(2-morpholinoethoxy)benzaldehyde | 60 - 75% | Kinase Inhibitor Scaffolds |

| 2-Chloro-4,5-dihydroxybenzaldehyde | H₂O₂, 1N NaOH, 0°C to RT | Chloro-1,2,4-trihydroxybenzene | 78 - 82% | Biocatalysis / Redox Studies[3] |

Conclusion

2-Chloro-4,5-dihydroxybenzaldehyde is far more than a simple substituted aromatic ring; it is a meticulously balanced synthetic platform. By understanding the causal relationships between its electron-withdrawing halogen, its tunable catechol system, and its reactive formyl group, synthetic chemists can deploy this molecule to build complex, high-value pharmaceutical and biocatalytic architectures with high predictability and self-validating experimental feedback.

References

-

Title: 2-Chlor-5-hydroxy-4-methoxy-benzaldehyd Compound & Reaction Information Source: Molaid Chemical Database URL: [Link]

-

Title: Purification and Characterization of Hydroxyquinol 1,2-Dioxygenase from Azotobacter sp. Strain GP1 (Dakin Oxidation Methodologies) Source: Applied and Environmental Microbiology (ASM Journals) URL: [Link]

- Title: 1-(benzo[d][1,3]dioxol-5-yl)-n-(phenyl)cyclopropanecarboxamide derivatives and related compounds as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis (WO2007087066A2)

Sources

- 1. 37686-56-9|2-Chloro-4,5-dihydroxybenzaldehyde|BLDPharm [bldpharm.com]

- 2. WO2007087066A2 - 1-(benzo [d] [1,3] di0x0l-5-yl) -n- (phenyl) cyclopropane- carboxamide derivatives and related compounds as modulators of atp-binding cassette transporters for the treatment of cystic fibrosis - Google Patents [patents.google.com]

- 3. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note: Synthesis of Schiff Bases from 2-Chloro-4,5-dihydroxybenzaldehyde

Target Audience: Researchers, scientists, and drug development professionals.

Introduction and Chemical Rationale

Schiff bases, characterized by the azomethine (-HC=N-) linkage, are pivotal in[1]. The use of[2] as a precursor offers unique structural and electronic advantages. The presence of the ortho-chloro and meta/para-hydroxyl groups creates a highly functionalized scaffold ideal for developing transition metal ligands and biologically active compounds (e.g., antimicrobial and anticancer agents)[1][3].

Mechanistic Insights: The Causality of Experimental Choices

As an application scientist, it is crucial to understand the electronic and steric interplay of the precursor to optimize the synthesis:

-

Electrophilic Activation vs. Steric Hindrance : The chlorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, theoretically accelerating [3]. However, its ortho-position introduces significant steric bulk. This necessitates thermal activation (refluxing) to overcome the activation energy barrier.

-

Electronic Contribution of Hydroxyls : The hydroxyl groups at C4 and C5 exert an electron-donating resonance effect (+R). While this slightly dampens the carbonyl's electrophilicity, it stabilizes the resulting azomethine through extended conjugation and provides excellent bidentate coordination sites for downstream metal complexation.

-

Catalyst and pH Control : The condensation reaction requires strictly controlled pH, optimally between[1]. Glacial acetic acid acts as a proton donor to activate the carbonyl oxygen. If the pH drops too low, the primary amine becomes protonated (forming an ammonium salt), rendering it non-nucleophilic.

-

Solvent Selection : Absolute ethanol is selected over aqueous solvents because the formation of the Schiff base is a reversible [4]. Using an anhydrous solvent and driving off water shifts the equilibrium toward the product (Le Chatelier's Principle).

Experimental Workflow and Logical Relationships

Experimental workflow for the synthesis and purification of Schiff bases.

Quantitative Data and Optimization

To ensure high yields and reproducibility, the stoichiometry and reaction conditions must be strictly controlled.

Table 1: Reagent Stoichiometry and Physicochemical Properties

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| 2-Chloro-4,5-dihydroxybenzaldehyde | Electrophile | 172.57 | 1.0 | 1.726 g |

| Primary Amine (e.g., Aniline) | Nucleophile | Varies (e.g., 93.13) | 1.0 - 1.05 | 10 - 10.5 mmol |

| Absolute Ethanol | Solvent | 46.07 | N/A | 30 mL |

| Glacial Acetic Acid | Catalyst | 60.05 | Catalytic | 3-5 drops (~0.2 mL) |

Table 2: Optimization of Reaction Conditions

| Solvent System | Catalyst | Temperature (°C) | Time (h) | Expected Yield (%) | Observations |

| Aqueous Ethanol | None | 25 (RT) | 24 | < 20% | Reversible reaction dominates; poor conversion. |

| Methanol | Glacial Acetic Acid | 65 (Reflux) | 6 | 70 - 75% | Good conversion, but product solubility may hinder precipitation. |

| Absolute Ethanol | Glacial Acetic Acid | 78 (Reflux) | 4 - 5 | 85 - 95% | Optimal. Anhydrous conditions drive dehydration. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each step includes a visual or analytical checkpoint to ensure scientific integrity.

Phase 1: Reagent Preparation

-

Weigh 1.726 g (10 mmol) of 2-Chloro-4,5-dihydroxybenzaldehyde and transfer it to a 100 mL round-bottom flask.

-

Add 20 mL of absolute ethanol to the flask. Stir until completely dissolved.

-

Checkpoint: The solution should be clear, though slightly colored due to the aldehyde.

-

-

In a separate beaker, dissolve 10 mmol of the chosen primary amine in 10 mL of absolute ethanol.

Phase 2: Condensation Reaction 4. Slowly add the primary amine solution to the round-bottom flask dropwise over 5 minutes while stirring continuously. 5. Add 3 to 5 drops of glacial acetic acid to adjust the pH to approximately 4.5.

- Causality: This specific pH protonates the carbonyl oxygen without neutralizing the nucleophilic amine.

- Equip the flask with a reflux condenser and heat the mixture in an oil bath at [5].

- Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3).

- Checkpoint: The disappearance of the aldehyde spot and the emergence of a new, lower-Rf spot (due to polar hydroxyls and imine) indicates completion.

Phase 3: Workup and Purification 8. Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. 9. Transfer the flask to an ice bath (0–4 °C) and let it stand for 2 to 4 hours to maximize [4].

- Causality: The Schiff base has lower solubility in cold ethanol compared to the starting materials, driving precipitation.

- Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted starting materials and acetic acid traces.

- Recrystallization : Dissolve the crude product in a minimum volume of boiling absolute ethanol. Allow it to cool slowly to room temperature, then place it in an ice bath. Filter the pure crystals.

- Dry the purified Schiff base in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

Analytical Characterization Standards

To validate the structural integrity of the synthesized Schiff base, the following spectroscopic analyses are mandatory:

-

FTIR Spectroscopy : Look for the disappearance of the strong carbonyl (C=O) stretching band at ~1680 cm⁻¹ and the appearance of a characteristic [5] between 1600–1640 cm⁻¹. The broad -OH stretch should remain visible around 3200–3400 cm⁻¹.

-

¹H NMR Spectroscopy (in DMSO-d₆) : The defining feature is the azomethine proton (-CH=N-), which typically appears as a singlet far downfield between [3]. The aromatic protons and the phenolic -OH protons (often > 9.0 ppm, exchangeable with D₂O) will confirm the retention of the 2-chloro-4,5-dihydroxy substituted ring.

-

UV-Vis Spectroscopy : Expect strong absorption bands in the 250–350 nm range, corresponding to π→π* (aromatic rings) and n→π* (azomethine group) electronic transitions.

References

-

Title : Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine Source : ACS Omega URL :[Link]

-

Title : Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities Source : National Institutes of Health (PMC) URL :[Link]

-

Title : Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives Source : Medires Publishing URL : [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 37686-56-9|2-Chloro-4,5-dihydroxybenzaldehyde|BLDPharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mediresonline.org [mediresonline.org]

- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Chloro-4,5-dihydroxybenzaldehyde in the synthesis of antimicrobial compounds

Executive Summary

This guide details the application of 2-Chloro-4,5-dihydroxybenzaldehyde (CDB) (CAS: 16934-08-0) as a pharmacophore scaffold in the synthesis of antimicrobial agents. Unlike simple benzaldehydes, CDB possesses a unique "Catechol-Halogen" motif. The adjacent hydroxyl groups (4,5-position) facilitate strong metal chelation and redox cycling, while the 2-chloro substituent enhances lipophilicity and metabolic stability.

This note provides validated protocols for transforming CDB into Schiff base ligands and subsequent Transition Metal Complexes , a primary strategy for overcoming antimicrobial resistance (AMR) in Gram-negative bacteria (E. coli, P. aeruginosa) and resistant fungal strains (C. albicans).

Chemical Profile & Structure-Activity Relationship (SAR)

Physicochemical Properties[1][2][3][4]

-

Appearance: Off-white to pale beige crystalline powder.

-

Solubility: Soluble in Methanol, Ethanol, DMSO, DMF; sparingly soluble in water.

-

Reactivity: The C-1 aldehyde is highly reactive toward nucleophilic attack (amines). The C-4/C-5 hydroxyls are prone to oxidation if not protected or chelated.

Mechanistic Rationale (Why use CDB?)

The selection of CDB over standard salicylaldehyde is driven by three factors:

-

Lipophilicity Modulation: The Chlorine atom at C-2 increases the partition coefficient (logP), facilitating passive diffusion across the lipid-rich bacterial cell membrane.

-

Redox Potential: The 4,5-dihydroxy (catechol) moiety can participate in redox cycling, generating Reactive Oxygen Species (ROS) within the bacterial cytoplasm.

-

Chelation Capacity: The ortho-hydroxyls act as a bidentate site (O,O-donor) for metal binding, distinct from the Schiff base nitrogen, allowing for the formation of polynuclear complexes.

Application I: Synthesis of Schiff Base Ligands

The primary application of CDB is the condensation with primary amines to form azomethine (–CH=N–) derivatives. These ligands often exhibit bacteriostatic properties superior to the parent aldehyde.

Protocol A: Acid-Catalyzed Condensation

Objective: Synthesize (E)-4-(((2-chloro-4,5-dihydroxyphenyl)methylene)amino)phenol (Model Ligand).

Reagents:

-

2-Chloro-4,5-dihydroxybenzaldehyde (1.0 mmol)

-

4-Aminophenol (1.0 mmol) (or other primary amine)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of CDB in 15 mL of absolute ethanol. Stir until clear.

-

Addition: Add 1.0 mmol of 4-Aminophenol dissolved in 5 mL ethanol dropwise.

-

Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

-

Reflux: Attach a reflux condenser and heat the mixture at 78°C (ethanol boiling point) for 4–6 hours .

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The aldehyde spot should disappear.

-

-

Precipitation: Cool the mixture to room temperature, then pour into 50 mL of ice-cold water.

-

Isolation: Filter the resulting precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted amine.

-

Purification: Recrystallize from hot ethanol/water (8:2). Dry in a desiccator over CaCl₂.

Expected Yield: 75–85% Characterization: IR spectrum should show a strong band at ~1610–1630 cm⁻¹ (C=N azomethine stretch) and absence of C=O stretch (~1680 cm⁻¹).

Application II: Synthesis of Antimicrobial Metal Complexes

Complexation of the CDB-derived Schiff base with transition metals (Cu(II), Zn(II), Co(II)) significantly enhances antimicrobial activity. This follows Overtone’s Concept and Tweedy’s Chelation Theory : Chelation reduces the polarity of the metal ion, increasing the lipophilic character of the complex and favoring permeation through the bacterial lipid layer.

Protocol B: Metal Complexation (1:2 M:L Stoichiometry)

Objective: Synthesize Cu(II) complex of the CDB-Schiff base.

Reagents:

-

Schiff Base Ligand (from Protocol A) (2.0 mmol)

-

Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (1.0 mmol)

-

Methanol (30 mL)

-

Triethylamine (Et₃N) (to deprotonate phenolic OH)

Workflow:

-

Ligand Preparation: Dissolve 2.0 mmol of the Schiff base in 20 mL hot methanol.

-

Deprotonation: Add Et₃N dropwise until pH is adjusted to ~8.0. This facilitates the coordination of the phenolic oxygen.[1]

-

Metal Addition: Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL methanol and add it slowly to the ligand solution under continuous stirring.

-

Reflux: Heat the mixture at reflux for 3 hours . A distinct color change (usually to green or brown) indicates complex formation.

-

Isolation: Cool to room temperature. The complex typically precipitates out.

-

Filtration: Filter the solid, wash thoroughly with hot methanol (to remove unreacted ligand) and diethyl ether.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Visualizing the Synthetic Pathway

The following diagram illustrates the conversion of CDB into a bioactive metal complex, highlighting the structural evolution.

Figure 1: Step-wise synthesis workflow from CDB precursor to metallo-pharmaceutical.

Biological Evaluation Protocol

To validate the synthesized compounds, a standardized Minimum Inhibitory Concentration (MIC) assay is required.

Method: Broth Microdilution (CLSI Standards). Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[2]

| Step | Action |

| 1. Inoculum | Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). |

| 2. Dilution | Dilute test compounds (Schiff base & Complex) in DMSO. Serial dilutions: 512 µg/mL to 0.5 µg/mL. |

| 3. Incubation | Add 100 µL broth + 10 µL compound + 10 µL inoculum to 96-well plates. Incubate at 37°C for 24h. |

| 4. Readout | MIC is the lowest concentration showing no visible turbidity. |

Mechanism of Action Visualization:

Figure 2: Mechanism of Action (MOA) for CDB-derived metal complexes.

References

-

BenchChem. (2025).[3] Application Notes and Protocols: The Use of 2,5-Dihydroxybenzaldehyde in the Preparation of Pharmaceutical Intermediates. (Provides foundational protocols for hydroxybenzaldehyde condensation).

-

MDPI. (2015). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (Validates the metal complexation workflow for salicylaldehyde derivatives).

-

Arabian Journal of Chemistry. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (Demonstrates the broad-spectrum activity of benzaldehyde-derived Schiff bases).

-

Scientific Research Publishing. (2014). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. (Supports the comparative MIC analysis methodology).

-

ChemicalBook. (2024).[4] 2,5-Dihydroxybenzaldehyde Product Usage and Synthesis. (General chemical properties and safety data for dihydroxybenzaldehydes).

Sources

- 1. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde | MDPI [mdpi.com]

- 2. mediresonline.org [mediresonline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Note: Strategic Formylation of Catechols for the Synthesis of Dihydroxybenzaldehydes

Abstract

Dihydroxybenzaldehydes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their synthesis via the formylation of catechols, while conceptually straightforward, presents significant challenges in regioselectivity and reaction control due to the highly activated nature of the catechol ring. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and execution of catechol formylation protocols. We delve into the mechanistic underpinnings of various formylation techniques, offering a rationale for experimental choices. A detailed, field-tested protocol for the Vilsmeier-Haack formylation to produce 3,4-dihydroxybenzaldehyde is provided, alongside a high-yield method for 2,3-dihydroxybenzaldehyde.

Introduction: The Synthetic Value of Dihydroxybenzaldehydes

Catechol (1,2-dihydroxybenzene) and its derivatives are readily available starting materials derived from both biomass and petrochemical feedstocks. The introduction of a formyl (-CHO) group onto the catechol ring yields dihydroxybenzaldehydes, which are versatile precursors for more complex molecular architectures. For instance, 3,4-dihydroxybenzaldehyde (protocatechualdehyde) is a key building block for compounds with applications in medicine and materials science.[1] Similarly, 2,3-dihydroxybenzaldehyde serves as a crucial intermediate in the synthesis of specialized ligands and biologically active molecules.[2]

The primary challenge in these syntheses is controlling the position of the incoming formyl group. The two hydroxyl groups are strongly electron-donating, activating the aromatic ring for electrophilic substitution at the positions ortho and para to each OH group. This can lead to mixtures of isomers, complicating purification and reducing the yield of the desired product. This guide explores established formylation reactions, providing the necessary framework to select and optimize a protocol for a specific target isomer.

Mechanistic Overview of Key Formylation Reactions

Formylation is an electrophilic aromatic substitution reaction where a formyl group is introduced onto an aromatic ring.[3] Several classic named reactions can be adapted for the formylation of highly activated substrates like catechols.

| Reaction Name | Formylating Agent / Reagents | Key Characteristics & Mechanistic Insight | Ref. |

| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Generates dichlorocarbene (:CCl₂) as the electrophile. The reaction is typically performed in a biphasic system. It strongly favors ortho-formylation due to coordination of the phenoxide with the carbene.[4][5][6] | |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., Acetic Acid, TFA) | The electrophile is an iminium ion derived from HMTA. This reaction shows a very strong preference for ortho-formylation, believed to be directed by hydrogen bonding with the phenolic hydroxyl group.[7][8][9] | |

| Vilsmeier-Haack | Substituted formamide (e.g., DMF), POCl₃ | Forms a Vilsmeier reagent (a chloroiminium ion), which is a relatively mild electrophile. It is highly effective for electron-rich arenes like phenols and anilines.[10][11][12] | |

| Gattermann | HCN, HCl, Lewis Acid (e.g., AlCl₃) | A potent formylation method, but the high toxicity of HCN is a significant drawback. Modifications using safer cyanide sources like zinc cyanide exist.[13][14] |

The choice of method is dictated by the desired regioselectivity, substrate tolerance, and safety considerations. For catechols, the Vilsmeier-Haack reaction offers a good balance of reactivity and control, often favoring formylation at the position para to one of the hydroxyl groups, which is sterically less hindered.[12] The Duff and Reimer-Tiemann reactions are primarily used when exclusive ortho-formylation is the goal.[4][7]

Causality in Experimental Design: Why Choose the Vilsmeier-Haack Reaction?

The Vilsmeier-Haack reaction is particularly well-suited for producing 3,4-dihydroxybenzaldehyde from catechol. The Vilsmeier reagent, [CH(Cl)=N(CH₃)₂]⁺, is a "soft" electrophile compared to the highly reactive species in other formylation reactions.[10] This allows for greater selectivity. The reaction proceeds via electrophilic attack on the electron-rich catechol ring. The initial product is an iminium ion, which upon aqueous workup, hydrolyzes to the final aldehyde.[11] This two-stage process (formation of the Vilsmeier reagent followed by electrophilic attack and hydrolysis) provides reliable control over the formylation.

Visualization of the Vilsmeier-Haack Mechanism

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of catechol.

Caption: Key stages of the Vilsmeier-Haack formylation of catechol.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.

Protocol 1: Synthesis of 3,4-Dihydroxybenzaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from established industrial methods for the formylation of catechols.[15] It reliably produces the 3,4-isomer by controlling reaction conditions.

Materials and Reagents:

-

N,N-Dimethylformamide (DMF), anhydrous: 50 mL

-

Phosphorus oxychloride (POCl₃): 15.3 g (0.1 mol)

-

Catechol: 11.0 g (0.1 mol)

-

Chloroform: 200 mL

-

n-Hexane (for recrystallization)

-

Deionized water

-

Ice

Equipment:

-

250 mL three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (CaCl₂)

-

Magnetic stirrer and hotplate

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

Procedure:

-

Vilsmeier Reagent Preparation:

-

To a 250 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser, add 50 mL of anhydrous DMF.

-

Cool the flask in an ice bath to 10°C.

-

Slowly add 15.3 g (0.1 mol) of POCl₃ dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature at or below 10°C during the addition. The formation of the Vilsmeier reagent is exothermic.

-

After the addition is complete, allow the mixture to stir at 10°C for an additional 30 minutes.

-

-

Formylation Reaction:

-

Add 11.0 g (0.1 mol) of catechol to the flask containing the Vilsmeier reagent.

-

Remove the ice bath and heat the reaction mixture to 120°C using a heating mantle.

-

Maintain the reaction at 120°C for 4 hours. The mixture will darken.

-

-

Workup and Extraction:

-

After 4 hours, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice water while stirring vigorously. This step hydrolyzes the intermediate and should be done in a fume hood.

-

Stir the aqueous mixture for 1 hour.

-

Transfer the mixture to a separatory funnel and add 200 mL of chloroform.

-

Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Collect the lower organic (chloroform) layer. Extract the aqueous layer two more times with 50 mL portions of chloroform.

-

Combine all organic extracts.

-

-

Purification:

-

Dry the combined chloroform extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from n-hexane to yield 3,4-dihydroxybenzaldehyde as a powder.[15]

-

Expected Outcome:

-

Yield: Moderate to good (typically 60-75%).

-

Appearance: Off-white to light brown powder.

-

Melting Point: 152-156°C.

Protocol 2: High-Yield Synthesis of 2,3-Dihydroxybenzaldehyde

This protocol utilizes the demethylation of a commercially available precursor, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which is an efficient and selective route to the 2,3-isomer.[16][17]

Materials and Reagents:

-

o-Vanillin: 0.780 g (5.13 mmol)

-

Aluminum trichloride (AlCl₃), anhydrous: 0.752 g (5.64 mmol, 1.1 equiv)

-

Sodium iodide (NaI): 2.305 g (15.38 mmol, 3.0 equiv)

-